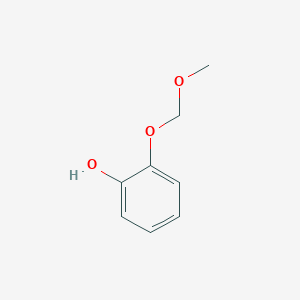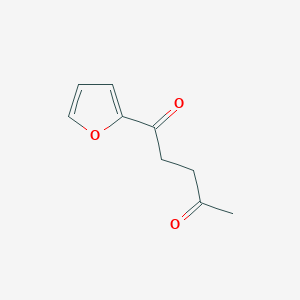![molecular formula C26H28Cl2FN3O2S B3031642 2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide CAS No. 6026-60-4](/img/no-structure.png)
2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and studied for their properties and interactions.
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of various aromatic or heteroaromatic amines with acyl chlorides or carboxylic acids in the presence of coupling agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and modifying the reaction conditions to accommodate the different substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can influence the crystal packing and stability of the compound. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular N–H···O hydrogen bonds and two intramolecular interactions, which contribute to the stability of the crystal lattice . Similar interactions might be expected in the compound of interest, with additional considerations for the steric and electronic effects of the substituents.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of aromatic and heteroaromatic rings in the molecule may allow for electrophilic substitution reactions, depending on the electronic nature of the substituents. The specific reactivity patterns of the compound would need to be empirically determined.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen substituents, as seen in the related compounds, can affect the lipophilicity, melting point, and solubility of the molecule . The compound "this compound" is likely to exhibit unique properties due to its specific combination of functional groups and substituents, which would need to be characterized through experimental studies.
属性
CAS 编号 |
6026-60-4 |
|---|---|
分子式 |
C26H28Cl2FN3O2S |
分子量 |
536.5 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C26H28Cl2FN3O2S/c1-17(2)13-32(26(34)30-25-21(27)5-4-6-22(25)28)16-24(33)31(15-23-18(3)11-12-35-23)14-19-7-9-20(29)10-8-19/h4-12,17H,13-16H2,1-3H3,(H,30,34) |
InChI 键 |
NKIYKXSRJSEIRU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)NC3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)NC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




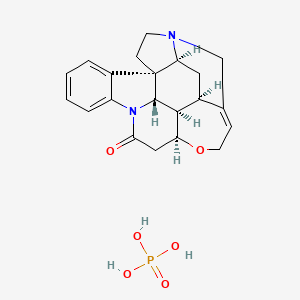

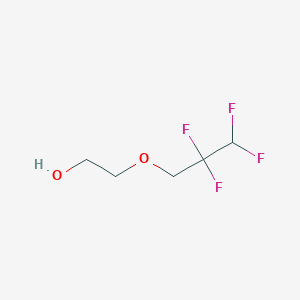

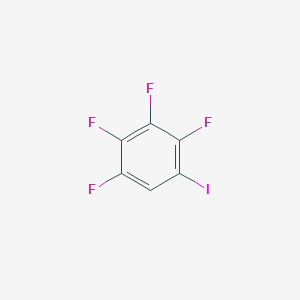
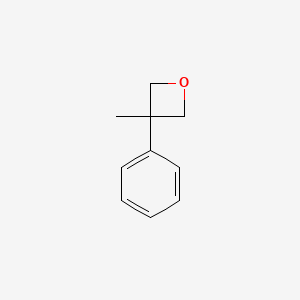
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)


![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)
